molecular formula C9H19ClN2O2 B6193535 rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis CAS No. 2740592-19-0

rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis

Cat. No.: B6193535
CAS No.: 2740592-19-0
M. Wt: 222.7
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Description

Rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis, is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis, typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Resolution of Stereoisomers: The racemic mixture is resolved to obtain the desired stereoisomer.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis, involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as changes in neurotransmitter levels or alterations in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, trans: Differing in stereochemistry, this compound may exhibit different biological activities.

    Methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate: Without the hydrochloride salt, this compound may have different solubility and stability properties.

Uniqueness

Rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride, cis, is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility. These properties make it particularly valuable in research and potential therapeutic applications.

Properties

CAS No.

2740592-19-0

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.7

Purity

95

Origin of Product

United States

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